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Compound of Interest

Compound Name: Bromotriphenylethylene

Cat. No.: B167469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
bromotriphenylethylene, an important intermediate in organic synthesis. The document
details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols for their acquisition. This information is critical for the
identification, characterization, and quality control of bromotriphenylethylene in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
bromotriphenylethylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Bromotriphenylethylene

Chemical Shift ()

Multiplicity Integration Assignment
ppm

7.10-7.50 Multiplet 15H Aromatic Protons
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Note: Specific peak assignments for the phenyl protons can be complex due to overlapping
signals.

Table 2: 13C NMR Spectroscopic Data for Bromotriphenylethylene

Chemical Shift (8) ppm Assighment
142.9 C (quaternary)
140.2 C (quaternary)
131.0 CH (aromatic)
129.5 CH (aromatic)
128.3 CH (aromatic)
127.9 CH (aromatic)
121.8 C-Br

118.4 c=C

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Bromotriphenylethylene

Wavenumber (cm~12) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium to Strong Aromatic C=C Bending

~1070 Strong C-Br Stretch

~840 Strong C=C Bending

250 - 700 Strong Aromatic C-H Bending (out-of-

plane)
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Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for Bromotriphenylethylene

mlz lon

Notes

334/336 [M]*

Molecular ion peak, showing
characteristic isotopic pattern
for bromine (*°Br/®Br = 1:1)

255 [M-Br]*

Loss of a bromine radical, a
common fragmentation

pathway.

178 [C1aH10]*

Further fragmentation,
potentially corresponding to a

biphenylacetylene cation.

77 [CeHs]*

Phenyl cation, a common
fragment in aromatic

compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of bromotriphenylethylene.

Methodology:

o Sample Preparation: Approximately 5-10 mg of bromotriphenylethylene is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (6 = 0.00 ppm).

e Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).
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» 'H NMR Acquisition:
o The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

o A standard pulse sequence (e.g., a 90° pulse) is used to acquire the free induction decay
(FID).

o Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
o The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the
signal of carbon atoms.

o Alarger number of scans (typically several hundred to thousands) is required due to the
low natural abundance of the 13C isotope.

o Awider spectral width is used compared to *H NMR.

o Data Processing: The acquired FIDs are Fourier transformed to obtain the NMR spectra.
Phase and baseline corrections are applied. The spectra are then integrated (for *H NMR)
and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in bromotriphenylethylene.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of bromotriphenylethylene is ground to a fine powder using an
agate mortar and pestle.

o About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and
thoroughly mixed with the sample.
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o The mixture is then transferred to a pellet press and compressed under high pressure
(several tons) to form a thin, transparent pellet.

 Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

o Data Acquisition:
o A background spectrum of the empty sample compartment is first recorded.
o The KBr pellet containing the sample is placed in the sample holder.

o The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The positions of the absorption
bands are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of
bromotriphenylethylene.

Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, such as direct insertion probe (for solid samples) or after separation by gas
chromatography (GC-MS). For direct insertion, a small amount of the sample is placed in a
capillary tube.

« lonization: Electron ionization (EIl) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to
ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

» Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like bromotriphenylethylene.
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Caption: General workflow for the spectroscopic analysis of bromotriphenylethylene.

 To cite this document: BenchChem. [Spectroscopic Profile of Bromotriphenylethylene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167469#spectroscopic-data-of-
bromotriphenylethylene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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